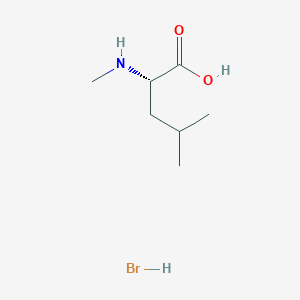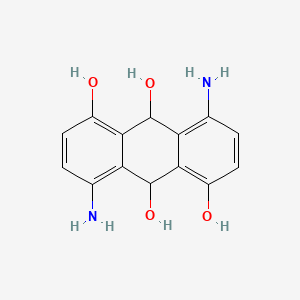
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol is an organic compound with the molecular formula C14H14N2O4. This compound is known for its unique structure, which includes two amino groups and four hydroxyl groups attached to an anthracene backbone. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and exhibits interesting chemical properties due to the presence of multiple functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced further to form dihydro derivatives.
Substitution: Amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Acyl chlorides or alkyl halides are used in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of N-substituted derivatives.
科学研究应用
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photoconductors.
作用机制
The mechanism of action of 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential enzymes.
相似化合物的比较
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar structure but with quinone groups instead of hydroxyl groups.
1,4-Diamino-2,3-dihydroanthracene-9,10-dione: Another derivative with different substitution patterns.
Uniqueness
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol is unique due to the specific arrangement of amino and hydroxyl groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
93778-47-3 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC 名称 |
4,8-diamino-9,10-dihydroanthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C14H14N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,13-14,17-20H,15-16H2 |
InChI 键 |
NABHKBGZIKOEJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(C3=C(C=CC(=C3C(C2=C1N)O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


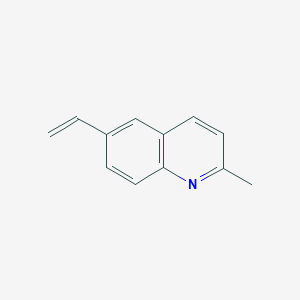

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
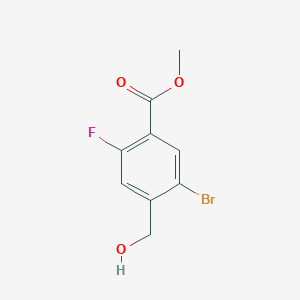
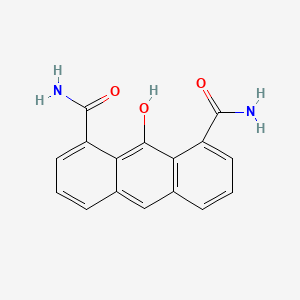


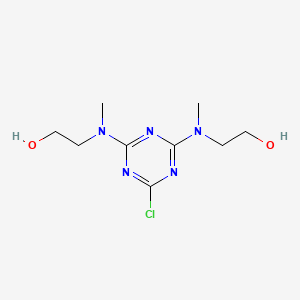
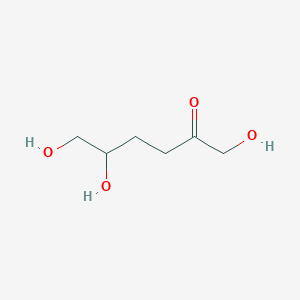
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
